molecular formula C11H10F3N3O2 B2855172 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795426-66-2

5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2855172
CAS RN: 1795426-66-2
M. Wt: 273.215
InChI Key: PAPQGLUBBDNUFX-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid , often abbreviated as PP , belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds have garnered significant attention due to their potential applications in optical materials and biological studies. PP exhibits several key features, including a simpler and greener synthetic methodology compared to other fluorophores and tunable photophysical properties .


Synthesis Analysis

The synthetic route for PP involves strategic design to achieve optimal properties. Researchers have developed a family of PP derivatives (4a–g) with varying substituents. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance both absorption and emission behaviors. The synthetic methodology offers advantages such as improved yields (RME: 40–53%) compared to other fluorophores like BODIPYS (RME: 1.31–17.9%) .


Molecular Structure Analysis

PP’s molecular structure consists of a pyrazolo[1,5-a]pyrimidine core with an isopropyl group at position 5 and a trifluoromethyl group at position 2. The arrangement of these functional groups significantly influences its optical properties. The dipole moments of PP derivatives vary, reflecting their solvatofluorochromic effects .


Chemical Reactions Analysis

PP derivatives exhibit interesting chemical reactivity. For instance, compound 4a (with pyridine as an electron-withdrawing group at position 7) displays stronger solvatofluorochromic effects than 4e (bearing an electron-donating group in the same position) .


Physical And Chemical Properties Analysis

  • Stability : PP properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

PP’s mechanism of action involves intramolecular charge transfer (ICT) between the fused ring and substituents. EDGs favor large absorption/emission intensities, while electron-withdrawing groups (EWGs) result in lower intensities. Understanding this mechanism aids in optimizing PP’s optical properties .

properties

IUPAC Name

5-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-5(2)6-3-7(10(18)19)17-9(15-6)4-8(16-17)11(12,13)14/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPQGLUBBDNUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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